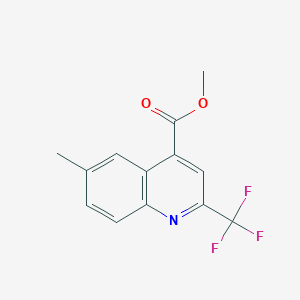
4-Quinolinecarboxylic acid, 6-methyl-2-(trifluoromethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and catalysts . Transition-metal catalyzed synthetic methods, such as those involving palladium or copper, are also widely used for the preparation of quinoline derivatives .
Industrial Production Methods
Industrial production of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate may involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts are some of the green and sustainable methods employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.
Medicine: Investigated for its use in developing new drugs, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of liquid crystals and cyanine dyes
Mecanismo De Acción
The mechanism of action of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The incorporation of the trifluoromethyl group enhances its ability to inhibit enzymes and disrupt biological processes. The compound’s quinoline ring structure allows it to intercalate with DNA, thereby affecting DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(trifluoromethyl)quinoline-6-carboxylate
- Methyl 3-(trifluoromethyl)quinoline-6-carboxylate
- 6-Methylquinoline
Uniqueness
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a trifluoromethyl group on the quinoline ring enhances its reactivity and potential biological activity compared to other similar compounds .
Propiedades
Número CAS |
134481-28-0 |
|---|---|
Fórmula molecular |
C13H10F3NO2 |
Peso molecular |
269.22 g/mol |
Nombre IUPAC |
methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-7-3-4-10-8(5-7)9(12(18)19-2)6-11(17-10)13(14,15)16/h3-6H,1-2H3 |
Clave InChI |
QENQKYHHEAVDPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


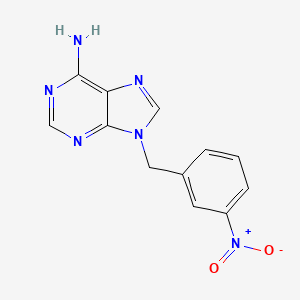
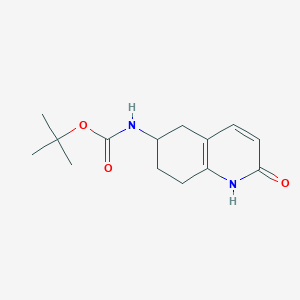
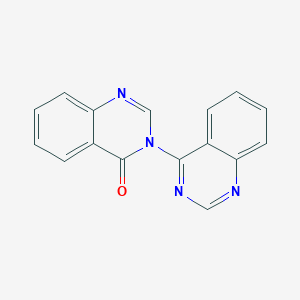
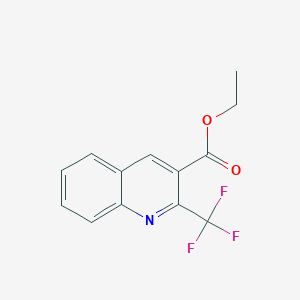
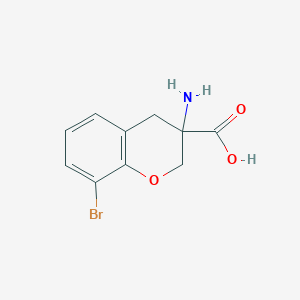
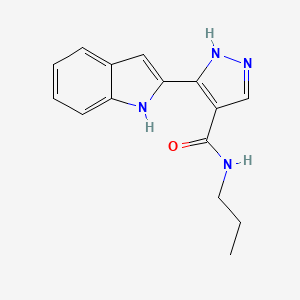
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)
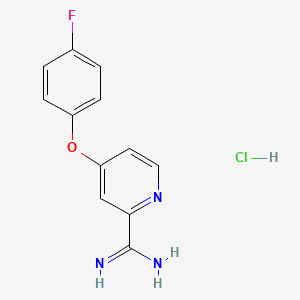
![Ethyl 6-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11851630.png)

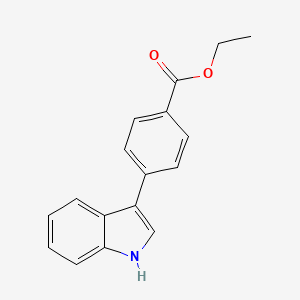
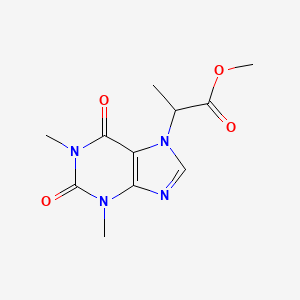
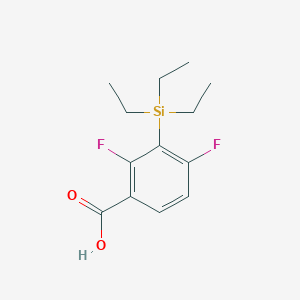
![tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate](/img/structure/B11851672.png)
